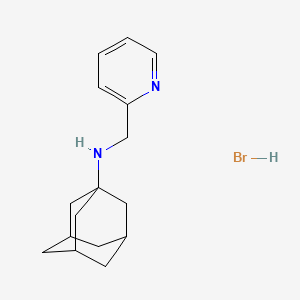

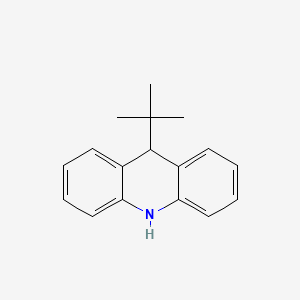

![molecular formula C16H15N3O2 B3060162 Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845690-61-0](/img/structure/B3060162.png)

Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Descripción general

Descripción

Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic moieties that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was developed . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles includes a five-membered ring containing two carbon and three nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

1,2,3-Triazoles have attracted significant consideration due to their widespread implementation in synthetic organic chemistry . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazole derivatives exhibit antibacterial properties, making them valuable in the fight against multidrug-resistant pathogens. Researchers have synthesized and studied various triazole analogues for their antimicrobial potential . Ethyl 1-benzylbenzotriazole-5-carboxylate may contribute to this field by inhibiting bacterial growth.

Antifungal Potential

Triazoles are commonly used in antifungal drugs. Compounds like fluconazole and voriconazole contain the triazole nucleus and effectively combat fungal infections. Ethyl 1-benzylbenzotriazole-5-carboxylate could be explored further for its antifungal activity .

Anticancer Properties

Researchers have investigated the anticancer potential of triazole derivatives. Detailed biological studies have shown that certain compounds induce apoptosis in cancer cells. Ethyl 1-benzylbenzotriazole-5-carboxylate might exhibit similar effects and could be a candidate for further investigation .

Antioxidant Activity

Triazole-containing compounds have been studied for their antioxidant properties. These molecules play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Ethyl 1-benzylbenzotriazole-5-carboxylate could contribute to this field by acting as an antioxidant .

Anti-Inflammatory Effects

Triazole derivatives have been explored as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development. Ethyl 1-benzylbenzotriazole-5-carboxylate may exhibit anti-inflammatory effects .

Antiviral Activity

Triazoles have shown promise in combating viral infections. Researchers have studied their antiviral potential, and compounds like voriconazole have been successful in this regard. Ethyl 1-benzylbenzotriazole-5-carboxylate could be evaluated for its antiviral activity .

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to bind to various enzymes and receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The nitrogen atoms in the triazole ring can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of the enzyme .

Biochemical Pathways

Compounds with a similar structure have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The solubility, stability, and bioavailability of similar compounds are often influenced by the presence of the triazole ring and other functional groups .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Direcciones Futuras

1,2,3-Triazoles and their derivatives are among the topmost immense N-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities . They have been clubbed with other pharmacophoric fragments/molecules in hope of obtaining potent and selective AChE and/or BuChE inhibitors . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

ethyl 1-benzylbenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)13-8-9-15-14(10-13)17-18-19(15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPZQORGBVHTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163730 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

CAS RN |

1845690-61-0 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

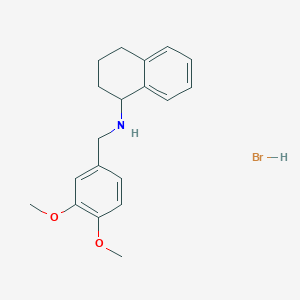

amine hydrobromide](/img/structure/B3060084.png)

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)

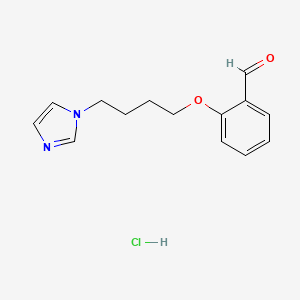

![4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060087.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)

![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)

![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)